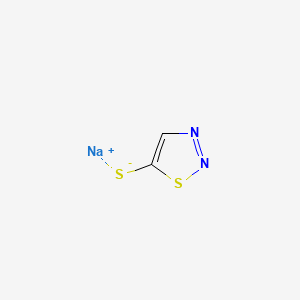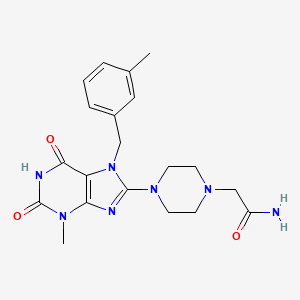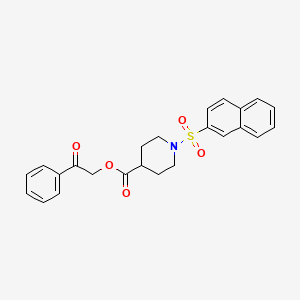![molecular formula C22H23ClN4O3 B2613598 benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189904-55-9](/img/structure/B2613598.png)
benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with potential antitumor properties . It contains a benzo[d][1,3]dioxol-5-yl group, a p-tolyl group, an imidazole ring, and a piperazine ring, all connected by various bonds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized using the Schiff method, which involves the condensation of an aldehyde with an aromatic primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the functional groups, electronic transitions, and charge transitions in the molecule .Scientific Research Applications
Antimicrobial Activity
- Antimicrobial Properties : This compound class has been explored for its potential in antimicrobial activity. The synthesis and evaluation of derivatives of benzothiazoles and benzimidazoles, structurally related to the given compound, have demonstrated variable and modest activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Tuberculosis Treatment
- Anti-mycobacterial Chemotypes : Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, similar to the given compound, have been identified as new anti-mycobacterial chemotypes. These compounds have shown potential in vitro against Mycobacterium tuberculosis strains (Pancholia et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : A related study focused on benzimidazole derivatives for their inhibitive action on corrosion of steel in acid solutions. This suggests a potential application of similar compounds in industrial processes (Yadav et al., 2016).
Synthesis Methodologies
- Synthesis Techniques : Research has been conducted on developing efficient synthesis methods for compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, indicating the interest in exploring different derivatives for various applications (Zhan et al., 2019).
Quantum Chemical Studies
- Quantum Chemical Studies : The electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives, akin to the compound , have been explored for their properties (Yadav et al., 2016).
Cancer Research
- Antiproliferative Activity : Research has also been conducted on derivatives of benzimidazole for their antiproliferative activity, which could have implications in cancer treatment (Prasad et al., 2018).
Mechanism of Action
While the exact mechanism of action for this compound is not specified in the available literature, similar compounds have been reported to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This suggests that this compound could potentially have antitumor properties .
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-16-2-5-18(6-3-16)26-9-8-23-22(26)25-12-10-24(11-13-25)21(27)17-4-7-19-20(14-17)29-15-28-19;/h2-9,14H,10-13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBJWQBNASTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2613517.png)
![(E)-methyl 2-(4-isopropylbenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2613518.png)
![4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2613520.png)


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)



![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2613536.png)
![3-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2613537.png)
![2-[1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2613538.png)